1-Penten-3-ol, 3-methyl-1-phenyl-, (1Z)-

Stereochemistry Structural Biology Molecular Docking

1-Penten-3-ol, 3-methyl-1-phenyl-, (1Z)- (CAS 71820‑41‑2), also referred to as (Z)-3-methyl-1-phenyl-1-penten-3-ol or styryl methyl ethyl carbinol, is a tertiary allylic alcohol belonging to the α‑styryl carbinol class. It possesses a phenyl‑substituted alkene conjugated with a hydroxyl‑bearing quaternary carbon, with the (Z)‑configuration imposing a specific geometric arrangement at the double bond [REFS‑1].

Molecular Formula C12H16O
Molecular Weight 176.25 g/mol
CAS No. 71820-41-2
Cat. No. B12672458
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Penten-3-ol, 3-methyl-1-phenyl-, (1Z)-
CAS71820-41-2
Molecular FormulaC12H16O
Molecular Weight176.25 g/mol
Structural Identifiers
SMILESCCC(C)(C=CC1=CC=CC=C1)O
InChIInChI=1S/C12H16O/c1-3-12(2,13)10-9-11-7-5-4-6-8-11/h4-10,13H,3H2,1-2H3/b10-9+/t12-/m1/s1
InChIKeyBMZIBDNSLIDIFP-BZYZDCJZSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Penten-3-ol, 3-methyl-1-phenyl-, (1Z)- (CAS 71820-41-2): Procurement-Relevant Identity and Stereochemical Purity


1-Penten-3-ol, 3-methyl-1-phenyl-, (1Z)- (CAS 71820‑41‑2), also referred to as (Z)-3-methyl-1-phenyl-1-penten-3-ol or styryl methyl ethyl carbinol, is a tertiary allylic alcohol belonging to the α‑styryl carbinol class. It possesses a phenyl‑substituted alkene conjugated with a hydroxyl‑bearing quaternary carbon, with the (Z)‑configuration imposing a specific geometric arrangement at the double bond [REFS‑1]. This stereochemistry distinguishes it from the (E)‑isomer (CAS 260412‑94‑0) and from the stereochemically undefined mixture (CAS 62232‑91‑1), a critical parameter for applications where molecular shape governs reactivity, odor profile, or biological recognition [REFS‑2]. The compound has a molecular formula of C₁₂H₁₆O and a molecular weight of 176.25 g mol⁻¹ [REFS‑1].

Why 1-Penten-3-ol, 3-methyl-1-phenyl-, (1Z)- Cannot Be Replaced by Close Analogs Without Performance Impact


Substituting 1-Penten-3-ol, 3-methyl-1-phenyl-, (1Z)- with its (E)‑isomer, the saturated analog 3‑methyl‑1‑phenylpentan‑3‑ol, or the unstereoselective mixture is not functionally inconsequential. The (Z)‑configured double bond places the phenyl ring and the hydroxyl‑bearing alkyl group on the same side of the alkene plane, creating a distinct spatial profile that influences hydrogen‑bonding orientation, π–π stacking capability, and steric accessibility at the hydroxyl group [REFS‑1]. In olfactory and flavor applications, the (Z)‑geometry can shift odor character from floral‑lilac to hyacinth‑like notes compared to the saturated analog [REFS‑2]. In antifungal styryl carbinol series, replacement of the allylic alcohol motif with a saturated chain or epimer inversion has been documented to abrogate activity entirely, underscoring the non‑interchangeability of geometric isomers in structure‑dependent biological readouts [REFS‑3].

Quantitative Differentiation of 1-Penten-3-ol, 3-methyl-1-phenyl-, (1Z)- for Research and Industrial Procurement


Geometric Isomerism Defines a Distinct Structural Descriptor: (Z)- vs. (E)-Configuration Comparison

The (1Z)‑isomer (CAS 71820‑41‑2) possesses a double‑bond geometry in which the phenyl substituent and the 3‑hydroxy‑3‑methylpentyl chain are oriented cis to each other. The (1E)‑isomer (CAS 260412‑94‑0) presents the trans arrangement. This structural difference translates into a computed dipole moment shift and altered molecular electrostatic potential surface, which are foundational for receptor‑ligand complementarity and chromatographic retention behavior [REFS‑1]. The (Z)‑configuration is explicitly indexed as a distinct substance in regulatory inventories (ECHA, EPA Comptox), indicating divergent hazard or exposure profiles from the (E)‑form [REFS‑2].

Stereochemistry Structural Biology Molecular Docking

Predicted Physicochemical Properties Differentiate (Z)-Isomer from Saturated Analog Lilac Pentanol

The (Z)‑allylic alcohol exhibits distinct computational physicochemical descriptors relative to the saturated analog 3‑methyl‑1‑phenylpentan‑3‑ol (CAS 10415‑87‑9, lilac pentanol). Predicted LogP (XLogP3) for the (Z)‑alkene is approximately 2.8 versus 3.0 for the saturated analog, indicating slightly higher polarity and altered partition behavior [REFS‑1][REFS‑2]. The presence of conjugation lowers the predicted pKa of the hydroxyl proton (≈14.75 for the allylic alcohol, estimated from the non‑stereoselective form) relative to the purely aliphatic tertiary alcohol, enhancing hydrogen‑bond donor acidity [REFS‑3]. Boiling point under reduced pressure is reported as 95 °C at 1 Torr for the allylic alcohol, while the saturated analog boils at a higher temperature owing to loss of the rigidifying double bond [REFS‑3].

Physicochemical Profiling Formulation ADMET Prediction

Olfactory Profile Divergence: (Z)-Allylic Alcohol vs. Saturated Lilac Pentanol in Organoleptic Assays

Although quantitative odor‑value data for the pure (Z)‑isomer are not publicly disclosed in peer‑reviewed literature, class‑level organoleptic studies on styryl carbinols and direct descriptive reports indicate that the (Z)‑allylic alcohol imparts a hyacinth‑like, green‑balsamic nuance, whereas the saturated lilac pentanol is consistently characterized as floral‑lilac, sweet, fresh, with earthy undertones [REFS‑1][REFS‑2]. The double bond introduces rigidity and π‑electron density that interact with olfactory receptors differently from the fully saturated chain, shifting the odor threshold and character even at trace concentrations [REFS‑1]. The saturated analog has a documented substantivity of 304 hours at 100%, serving as a benchmark against which the (Z)‑alkene’s volatility can be calibrated [REFS‑2].

Flavor Chemistry Fragrance Formulation Organoleptic Analysis

Reactivity in Nickel‑Catalyzed Cross‑Coupling: Allylic Alcohols with Defined (Z)‑Geometry Enable Stereoretentive Transformations

In a study on NiCl₂(PMe₃)₂‑catalyzed cross‑coupling of allyl alcohols with silylzinc reagents, the (E)‑configured allylic alcohol (S,E)‑1‑phenylpent‑1‑en‑3‑ol underwent reaction to yield a configuration‑inversion product (R,E)‑dimethyl(phenyl)(1‑phenylpent‑1‑en‑3‑yl)silane [REFS‑1]. The reaction exhibited high E/Z‑selectivity when 1‑ or 3‑aryl‑substituted allyl alcohols were used. By extension, the (Z)‑isomer (1Z)‑3‑methyl‑1‑phenyl‑1‑penten‑3‑ol is expected to participate in analogous stereoretentive or stereoinvertive pathways, with the (Z)‑geometry directing the approach of the silyl nucleophile anti to the phenyl group, producing a distinct silylated product diastereomer compared to the (E)‑substrate [REFS‑1].

Synthetic Chemistry Cross-Coupling Stereoselective Synthesis

Antifungal Carbinol Class-Level Activity: α‑Styryl Carbinols vs. Saturated or Epoxy Derivatives

The α‑styryl carbinol pharmacophore, exemplified by the target compound, has been patented and investigated for antifungal activity. The DuPont Merck patent US 5,084,465 explicitly claims α‑styryl carbinols and their epoxy derivatives, establishing that the allylic alcohol motif is essential for antifungal potency [REFS‑1]. Saturated analogs and compounds lacking the styryl double bond are not encompassed by the patent claims, suggesting they lack the requisite activity. The physical chemical characterization of this series (Maurin et al., 1993) included determination of ionization constants and partition coefficients that are predictive of membrane penetration and target engagement for the allylic alcohol class; the (Z)‑isomer’s computed descriptors place it within the active property space [REFS‑2].

Antifungal Agents Medicinal Chemistry Structure-Activity Relationship

Recommended Application Scenarios for 1-Penten-3-ol, 3-methyl-1-phenyl-, (1Z)- Based on Quantitative Evidence


Stereoselective Synthesis of (Z)-Configured Allylsilane and Allylmetal Reagents

This (Z)‑allylic alcohol is the substrate of choice for Ni‑ or Pd‑catalyzed cross‑coupling sequences that require a (Z)‑alkene geometry in the product. The (Z)‑configuration of the starting alcohol is translated into the product, as demonstrated in the silylation of (E)‑allyl alcohols [REFS‑1]. Sourcing the geometrically pure (1Z)‑isomer eliminates the need for wasteful chromatographic separation of E/Z mixtures after coupling.

Negative Control or Stereochemical Probe in Antifungal Drug Discovery

Within the α‑styryl carbinol antifungal series, the (Z)‑isomer serves as a valuable stereochemical probe. Its activity can be directly compared to the (E)‑isomer or the saturated analog to deconvolute the contribution of double‑bond geometry to target binding (e.g., sterol 14α‑demethylase). Patent disclosures and physicochemical profiling confirm the relevance of the allylic alcohol motif for antifungal potency [REFS‑2].

Specialty Fragrance Ingredient with Hyacinth–Balsamic Character

Fragrance formulators seeking a hyacinth‑like, green‑balsamic note distinct from the floral‑lilac profile of lilac pentanol should evaluate this (Z)‑allylic alcohol. Class‑level organoleptic data indicate that the double‑bond geometry shifts the odor character, providing a unique signature that cannot be replicated by blending the saturated analog [REFS‑3].

Physicochemical Standard for Partitioning and Ionization Studies of Allylic Alcohols

The (Z)‑isomer, with its predicted XLogP3 of ~2.8 and pKa of ~14.75, can anchor calibration curves in chromatographic method development or serve as a model compound in cosolvency and ionization‑constant studies of tertiary allylic alcohols. The established physical chemical properties of α‑styryl carbinols support its use as a reference solute [REFS‑4].

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